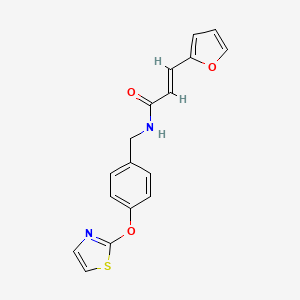

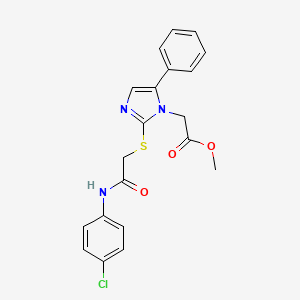

![molecular formula C13H16N2O4S B2711959 methyl 3-[(2Z)-2-[(dimethylamino)methylidene]-3-oxobutanamido]thiophene-2-carboxylate CAS No. 343375-20-2](/img/structure/B2711959.png)

methyl 3-[(2Z)-2-[(dimethylamino)methylidene]-3-oxobutanamido]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-[(2Z)-2-[(dimethylamino)methylidene]-3-oxobutanamido]thiophene-2-carboxylate” is a chemical compound with the CAS Registry Number: 343375-20-2 . It is also known by other synonyms such as "methyl 3-{[2-acetyl-3-(dimethylamino)acryloyl]amino}-2-thiophenecarboxylate" .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H16N2O4S/c1-8(16)9(7-15(2)3)12(17)14-10-5-6-20-11(10)13(18)19-4/h5-7H,1-4H3,(H,14,17)/b9-7- . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 296.35 . It is a solid in its physical form . More detailed physical and chemical properties might be available in specialized chemical databases or product datasheets from the manufacturer.Scientific Research Applications

Synthesis and Reactions

Research has focused on synthesizing and characterizing thiophene derivatives, exploring their reactions for potential applications in materials science and organic synthesis. For example, the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate has been studied, leading to the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, a precursor for various derivatives obtained in good yields (Obydennov, Röschenthaler, & Sosnovskikh, 2013). Additionally, enaminone anions generated from 2-[(dimethylamino) methylene]-3-oxobutanoates have been used for convenient synthesis of pyrones and related compounds, showcasing the compound's versatility in organic synthesis (McCombie, Metz, Nazareno, Shankar, & Tagat, 1991).

Biological Activities

Novel thiophene derivatives, including those related to methyl 3-[(2Z)-2-[(dimethylamino)methylidene]-3-oxobutanamido]thiophene-2-carboxylate, have been synthesized and tested for their antiproliferative activity against cancer cell lines. Compounds such as ethyl-2-[(2-(dimethylamino)ethoxy)mercapto)methyleneamino)]-4,5-dimethyl-thiophene-3-carboxylate have shown remarkable activity, particularly against breast cancer cell lines, highlighting the potential therapeutic applications of these compounds (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).

Materials Science and Sensing Applications

The compound and its derivatives have also found applications in materials science, such as the functionalization of microporous lanthanide-based metal-organic frameworks (MOFs) for sensing activities and magnetic properties. These frameworks, functionalized with methyl-substituted thieno[2,3-b]thiophene dicarboxylate ligands, have demonstrated potential in gas adsorption and sensing properties, underscoring the utility of thiophene derivatives in the development of advanced materials with specific sensing capabilities (Wang, Cao, Yan, Li, Lu, Ma, Li, Dou, & Bai, 2016).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

methyl 3-[[(2Z)-2-(dimethylaminomethylidene)-3-oxobutanoyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-8(16)9(7-15(2)3)12(17)14-10-5-6-20-11(10)13(18)19-4/h5-7H,1-4H3,(H,14,17)/b9-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENFASROBXUABZ-CLFYSBASSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CN(C)C)C(=O)NC1=C(SC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C/N(C)C)/C(=O)NC1=C(SC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

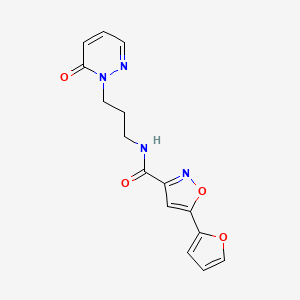

![N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-1H-indole-3-carboxamide](/img/structure/B2711876.png)

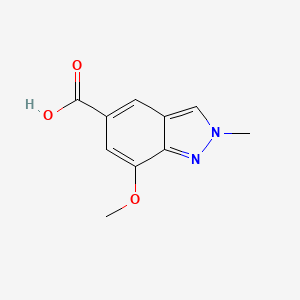

![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2711877.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2711882.png)

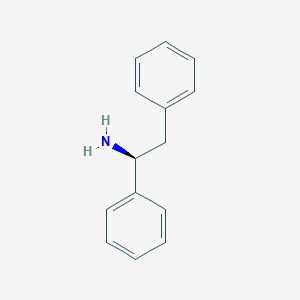

![2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B2711885.png)

![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2711888.png)

![Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-](/img/structure/B2711889.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B2711891.png)

![ethyl 4-{[7-(2,5-dimethylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2711895.png)

![Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate](/img/structure/B2711898.png)